molecular formula C15H21NO3S2 B2974154 1-(4-(Methylsulfonyl)piperidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 1448060-70-5

1-(4-(Methylsulfonyl)piperidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2974154
CAS No.: 1448060-70-5
M. Wt: 327.46
InChI Key: GLKOARGGZJKEIC-UHFFFAOYSA-N
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Description

1-(4-(Methylsulfonyl)piperidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic chemical compound of high interest in medicinal chemistry and drug discovery research. This molecule features a piperidine ring substituted with a methylsulfonyl group at the 4-position, a structural motif found in various pharmacologically active compounds and bifunctional degraders targeting disease-relevant proteins . The presence of the phenylthioether linkage and a ketone propan-1-one chain makes it a valuable scaffold for the design and synthesis of novel molecules, particularly as a building block for protein-targeting chimeric compounds. The methylsulfonyl group is a strong hydrogen bond acceptor that can enhance binding affinity to biological targets and improve physicochemical properties. Piperidine and sulfur-containing functional groups are prevalent in compounds investigated as kinase inhibitors and other therapeutic agents . Researchers can utilize this reagent as a key intermediate in developing potential cancer therapeutics, especially for targeting cell cycle regulators like cyclin-dependent kinases (CDKs). Abnormal CDK2 activation, often resulting from cyclin E amplification or overexpression, is a recognized mechanism of resistance to CDK4/6 inhibitors in cancers such as hormone receptor-positive breast cancer . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-methylsulfonylpiperidin-1-yl)-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S2/c1-21(18,19)14-7-10-16(11-8-14)15(17)9-12-20-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKOARGGZJKEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Methylsulfonyl)piperidin-1-yl)-3-(phenylthio)propan-1-one can be synthesized through a multi-step process:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Phenylthio Group: The phenylthio group can be attached via a nucleophilic substitution reaction using thiophenol and an appropriate leaving group on the propanone backbone.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

2.1. Ketone Group

The propan-1-one moiety participates in:

  • Nucleophilic additions : Reacts with Grignard reagents or hydrazines to form alcohols or hydrazones .

  • Reductions : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol, though steric hindrance from the piperidine ring may reduce yield .

2.2. Phenylthio Group

  • Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxides (R-SO-R') or sulfones (R-SO₂-R'), depending on stoichiometry .

  • Radical reactions : Participates in thiol-ene click chemistry under UV light with alkenes .

2.3. Methylsulfonylpiperidine

  • Nucleophilic substitution : The electron-withdrawing sulfonyl group activates the piperidine ring for SN2 reactions, e.g., replacement with amines or alkoxides .

  • Hydrolysis : Stable under acidic conditions but undergoes slow cleavage in concentrated HCl at elevated temperatures .

Comparative Reaction Yields

Reaction TypeConditionsYield (%)Source
Thiolation Cinchonine/CHCl₃, RT86–91
Sulfonylation MsCl, Et₃N, DCM, 0°C → RT89
Ketone reduction H₂ (1 atm), Pd/C, MeOH65*
Sulfide oxidation H₂O₂ (2 eq), AcOH, 50°C78

*Theoretical yield based on analogous substrates.

Mechanistic Insights

  • Thiolation mechanism : Proceeds via a cinchonine-catalyzed asymmetric Michael addition, forming a chiral center at the β-carbon .

  • Sulfonamide stability : The methylsulfonyl group enhances ring rigidity, reducing susceptibility to enzymatic degradation compared to non-sulfonylated analogs .

Scientific Research Applications

1-(4-(Methylsulfonyl)piperidin-1-yl)-3-(phenylthio)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the effects of sulfonyl and thioether groups on biological activity.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-(Methylsulfonyl)piperidin-1-yl)-3-(phenylthio)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The methylsulfonyl and phenylthio groups can modulate the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

1-(4-(Methylsulfonyl)phenyl)-3-(phenylthio)-3-(p-tolyl)propane-1-one (MPP)

  • Key Features : A phenyl ring with a methylsulfonyl group replaces the piperidine moiety in the target compound.
  • Activity : Demonstrated potent inhibition of NF-κB in triple-negative breast cancer (MDA-MB-231) and ovarian cancer (SKOV3) cells, reducing inflammatory markers like COX-2 and MMP-9 .
  • Limitation : The absence of a piperidine ring may reduce binding affinity to amine-targeted receptors compared to the target compound.

1-Phenyl-3-(phenylthio)-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)propan-1-one (4b)

  • Key Features : Incorporates a piperidine-linked ethoxy group instead of direct piperidinyl substitution.
  • Activity: Exhibited high cytotoxicity against MCF-7 breast cancer cells (IC₅₀ < 10 µM) but lacked selectivity for normal cells .
  • Differentiator : The ethoxy linker may reduce membrane permeability compared to the target compound’s direct piperidinyl attachment.

1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

  • Key Features : Contains a 3-methoxypyrrolidinyl-piperidine hybrid structure.
  • Molecular Weight : 394.5 g/mol, higher than the estimated ~350 g/mol of the target compound .
  • Implication : The methoxy group may enhance hydrogen bonding but increase metabolic instability.

Research Findings and Mechanistic Insights

Anti-Inflammatory Potential

Compounds with methylsulfonyl groups, such as MPP, significantly attenuate NF-κB signaling, reducing pro-inflammatory cytokines like IL-6 and TNF-α . The target compound’s piperidinyl-methylsulfonyl group may similarly disrupt kinase interactions in inflammatory pathways.

Cytotoxicity and Selectivity

Chalcone derivatives with phenylthio groups exhibit strong cytotoxicity. For example, 4a and 4h showed IC₅₀ values of 7.2 µM and 6.8 µM against MCF-7 cells, outperforming Tamoxifen (IC₅₀ = 12.5 µM) while sparing normal cells .

Biological Activity

The compound 1-(4-(Methylsulfonyl)piperidin-1-yl)-3-(phenylthio)propan-1-one is a member of the piperidine class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, molecular mechanisms, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H19N2O2S
  • Molecular Weight : 281.38 g/mol

The compound features a piperidine ring substituted with a methylsulfonyl group and a phenylthio moiety, which are crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related sulfonamide compounds demonstrated their ability to induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis, leading to increased reactive oxygen species (ROS) levels and cell death in cancerous cells . The inhibition of tumor cell proliferation and migration was also observed, suggesting potential applications in cancer therapy.

Antimicrobial Activity

The antimicrobial potential of piperidine derivatives has been explored extensively. A study highlighted that related compounds exhibited moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action typically involves disruption of bacterial cell membranes or interference with essential metabolic processes.

The biological mechanisms underlying the activity of this compound can be elucidated through molecular docking studies and biochemical assays. These studies often reveal interactions with key proteins involved in cell signaling pathways, apoptosis, and oxidative stress responses. For example, the binding affinity to proteins like Bcl-2 suggests its role as an apoptosis regulator .

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, a derivative of the compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutics. The study concluded that the compound could serve as a lead for developing novel anticancer agents.

Case Study 2: Antimicrobial Screening

Another study investigated the antimicrobial properties of piperidine derivatives against multiple bacterial strains. The compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL, indicating its potential as an effective antimicrobial agent .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismIC50 or MIC
PMSAAntitumorKEAP1-NRF2-GPX4 axisNot specified
Piperidine Derivative AAntimicrobialBacterial cell membrane disruption100-400 µg/mL
Compound BApoptosis InductionBcl-2 inhibition2.1 nM (Bcl-2)

Q & A

Q. What are the optimal synthetic routes for 1-(4-(methylsulfonyl)piperidin-1-yl)-3-(phenylthio)propan-1-one, and how can reaction yields be improved?

Methodological Answer: The synthesis of structurally related chalcone derivatives involves nucleophilic addition of thiols to α,β-unsaturated ketones. For example, a similar compound, 1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)-3-(p-tolyl)propan-1-one (MPP), was synthesized by reacting thiol (3 mmol) with chalcone (2.0 mmol) in chloroform under stirring until reaction completion (monitored via TLC). The product was crystallized using methanol, achieving a 91% yield . Key optimization strategies include:

  • Solvent selection : Chloroform or ethanol are preferred for polar intermediates.
  • Temperature control : Room temperature minimizes side reactions.
  • Purification : Crystallization with methanol enhances purity.

Q. Table 1: Representative Synthesis Conditions

ReactantsSolventTemperatureYieldReference
Thiol + ChalconeChloroformRT91%
Piperidine derivatives + ThiolsEthanolReflux73%

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

Methodological Answer: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural validation:

  • ¹H NMR : For piperidine-containing analogs, characteristic signals include:
    • Piperidine protons: δ 1.86–3.64 ppm (multiplet for piperidine H2–H6) .
    • Methylsulfonyl group: δ ~3.0–3.3 ppm (singlet for CH₃SO₂) .
  • IR : Key stretches include ν(C=O) at ~1681 cm⁻¹ and ν(SO₂) at ~1150–1300 cm⁻¹ .
  • Rotamer analysis : Dynamic NMR can resolve rotamers, as seen in sulfonyl-piperidine derivatives .

Q. What preliminary biological activities have been reported for structurally related compounds?

Methodological Answer: Chalcone derivatives with methylsulfonyl and phenylthio groups exhibit anti-inflammatory and anticancer properties. For example, MPP reduced NF-κB activity in MDA-MB-231 and SKOV3 cancer cells, suppressing downstream markers (COX-2, MMP-9) by 40–60% at 10 µM . Initial screening should include:

  • Cell viability assays (MTT/WST-1).
  • Western blotting for NF-κB pathway proteins.
  • Dose-response studies (1–50 µM range).

Advanced Research Questions

Q. How does this compound modulate NF-κB signaling, and what are the downstream transcriptional effects?

Methodological Answer: Inhibition of NF-κB involves blocking IκB kinase (IKK) activity, preventing nuclear translocation of p64. Mechanistic studies for MPP showed:

  • Luciferase reporter assays : 50% reduction in NF-κB-driven luciferase activity at 10 µM .
  • Cytokine profiling : ELISA confirmed decreased TNF-α and IL-6 secretion .
  • RNA-seq : Transcriptome analysis revealed downregulation of pro-inflammatory genes (e.g., CXCL1, IL8) .

Q. Table 2: Key Mechanistic Findings

AssayTargetEffect (10 µM)Reference
LuciferaseNF-κB50% inhibition
Western blotp-IκBαReduced phosphorylation

Q. Can synergistic effects be achieved by combining this compound with other therapeutics like curcumin?

Methodological Answer: Co-administration with curcumin enhances anti-inflammatory effects via complementary pathways. For MPP:

  • Dose optimization : 5 µM MPP + 10 µM curcumin reduced NF-κB activity by 70% (vs. 40% for MPP alone) .
  • Synergy quantification : Calculate combination index (CI) using Chou-Talalay method (CI < 1 indicates synergy).
  • Mechanistic overlap : Curcumin inhibits AP-1, while MPP targets NF-κB, reducing cross-talk resistance .

Q. How do structural modifications (e.g., piperidine substitution, sulfonyl group position) influence bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Piperidine substitution : 4-Methylsulfonyl-piperidine enhances solubility and target binding vs. unsubstituted analogs .
  • Phenylthio group : Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring increase potency by 2–3 fold .
  • Ketone position : Propan-1-one derivatives show better stability than cyclopropane-containing analogs .

Q. Table 3: SAR Trends

ModificationEffect on ActivityReference
4-Methylsulfonyl-piperidine+30% NF-κB inhibition
4-Nitrophenylthio substituentIC₅₀ reduced to 2 µM

Q. What computational methods can predict the binding mode of this compound to biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with NF-κB p65 (PDB: 1NFK). Key residues: Lys145, Asp245 .
  • MD simulations : GROMACS can assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors .

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